molecular formula C10H5ClF3NO B3031742 3-Chloro-7-trifluoromethylquinolin-4-OL CAS No. 65673-93-0

3-Chloro-7-trifluoromethylquinolin-4-OL

Cat. No. B3031742
CAS RN: 65673-93-0
M. Wt: 247.6 g/mol
InChI Key: KMRLVUZYOOBTFZ-UHFFFAOYSA-N
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Description

3-Chloro-7-trifluoromethylquinolin-4-OL, also known as 4-Quinolinol, 3-chloro-7-(trifluoromethyl)-;3-Chloro-4-hydroxy-7-trifluoromethylquinoline, is a chemical compound with the molecular formula C10H5ClF3NO and a molecular weight of 247.6 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-7-trifluoromethylquinolin-4-OL consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a chlorine atom at the 3rd position, a trifluoromethyl group at the 7th position, and a hydroxyl group at the 4th position .

Scientific Research Applications

Antimalarial Research

3-Chloro-7-trifluoromethylquinolin-4-OL has been extensively studied for its potential as an antimalarial drug. Research indicates that various derivatives of this compound exhibit significant antimalarial activity. For instance, Barlin et al. (1990) synthesized derivatives for evaluation as antimalarials, highlighting the compound's relevance in this field (Barlin & Jiravinyu, 1990). Another study by Barlin et al. (1992) further explored mono-Mannich bases of this compound, showing many derivatives with IC50 values comparable to chloroquine, a well-known antimalarial drug (Barlin, Tian, Kotecka, & Rieckmann, 1992).

Anticancer Research

The compound's derivatives have also been explored for anticancer applications. Al-Dosari et al. (2013) synthesized several trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety and evaluated them for in vitro anticancer activity against various cancer cell lines. Some of these compounds showed promising activity, particularly compound 15, which exhibited higher activity than doxorubicin, a standard chemotherapy drug (Al-Dosari, Ghorab, Alsaid, Nissan, & Ahmed, 2013).

Antitumor Applications

The antitumor applications of 3-Chloro-7-trifluoromethylquinolin-4-OL derivatives have been demonstrated. Golubev et al. (2010) developed a method for synthesizing analogs of the antitumor alkaloid luotonin A, including 7-trifluoromethylluotonin, which retained antitumor activity, indicating its potential for further exploration in cancer therapy (Golubev, Bogomolov, Shidlovskii, Dezhenkova, Peregudov, Shtil, & Chkanikov, 2010).

Photophysical Properties

Research into the photophysical properties of derivatives of 3-Chloro-7-trifluoromethylquinolin-4-OL has been conducted, indicating their potential for use in organic light-emitting diodes (OLEDs) and other optical applications. For instance, Duvenhage et al. (2015) studied Alq3 derivatives, synthesized with substituents on the hydroxyquinoline ligands, to tune the emissive color in OLEDs (Duvenhage, Ntwaeaborwa, Visser, Swarts, Swarts, & Swart, 2015).

Antioxidant and Neuroprotective Properties

The compound's derivatives have also been examined for their antioxidant and neuroprotective properties. For example, Liu et al. (2002) studied the relationship between the structure of 4-hydroxyquinoline with various substituents and its antioxidant effect against free-radical-induced peroxidation (Liu, Han, Lin, & Luo, 2002).

Safety And Hazards

The safety data sheet (SDS) for 3-Chloro-7-trifluoromethylquinolin-4-OL includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

3-chloro-7-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-7-4-15-8-3-5(10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLVUZYOOBTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495154
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-trifluoromethylquinolin-4-OL

CAS RN

65673-93-0
Record name 3-Chloro-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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